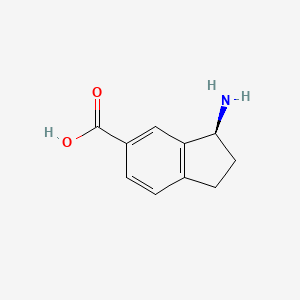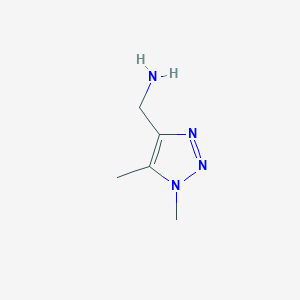
Prolyl-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, L-prolyl- is a dipeptide composed of the amino acids L-cysteine and L-proline L-cysteine is a sulfur-containing amino acid known for its role in protein synthesis and antioxidant properties, while L-proline is a unique amino acid with a secondary amino group that plays a crucial role in protein folding and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-prolyl- typically involves the coupling of L-cysteine and L-proline using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to form the dipeptide bond.
Industrial Production Methods
Industrial production of L-Cysteine, L-prolyl- can be achieved through biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions. The use of renewable feedstocks and scalable fermentation processes makes this method environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-prolyl- undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, which are important for protein structure and function.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions to form derivatives or conjugates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for amide bond formation in substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked dipeptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified dipeptides with various functional groups.
Scientific Research Applications
L-Cysteine, L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding, stability, and function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox regulation.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of L-Cysteine, L-prolyl- involves its ability to participate in redox reactions and form disulfide bonds. The thiol group in L-cysteine can undergo oxidation to form disulfide bonds, which are crucial for maintaining protein structure and function. Additionally, L-proline’s unique structure contributes to the stability and folding of proteins. The dipeptide can also act as an antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with antioxidant properties.
L-Proline: An amino acid with a secondary amino group, important for protein folding.
L-Cysteine, L-alanyl-: Another dipeptide with similar properties but different amino acid composition.
Uniqueness
L-Cysteine, L-prolyl- is unique due to the combination of L-cysteine’s redox activity and L-proline’s role in protein stability. This dipeptide offers a balance of antioxidant properties and structural stability, making it valuable in various applications .
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O3S/c11-7(5-2-1-3-9-5)10-6(4-14)8(12)13/h5-6,9,14H,1-4H2,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
HXNYBZQLBWIADP-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11745026.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11745044.png)
![2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11745048.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745051.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745056.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11745072.png)
![2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)
